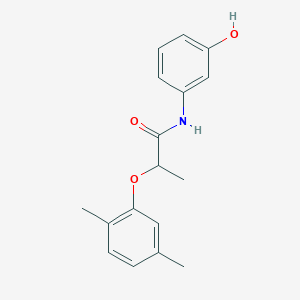
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness community as a performance-enhancing drug due to its ability to increase endurance and improve fat metabolism.
作用机制
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ by 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved energy metabolism and increased endurance during exercise.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to increase endurance and improve exercise performance in animal models and human studies. It also improves lipid and glucose metabolism and reduces inflammation in obese and diabetic mice. In addition, it has been demonstrated to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. However, there is limited data on the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health.
实验室实验的优点和局限性
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to be administered orally, and its long half-life. However, it also has limitations, including its potential to cause liver toxicity and the lack of long-term safety data.
未来方向
Future research on 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide should focus on its potential therapeutic applications for metabolic disorders and cardiovascular diseases. In addition, more studies are needed to determine the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health and to identify potential adverse effects. Furthermore, research should be conducted to identify new PPARδ agonists with improved safety profiles and therapeutic efficacy.
Conclusion
In conclusion, 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide is a synthetic compound that has potential therapeutic applications for metabolic disorders and cardiovascular diseases. It exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and energy expenditure. While 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, it also has limitations and potential adverse effects. Future research should focus on identifying new PPARδ agonists with improved safety profiles and therapeutic efficacy.
合成方法
The synthesis of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps, starting from the reaction of 2,5-dimethylphenol with chloromethylpropanoic acid to form 2-(2,5-dimethylphenoxy)propanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxyaniline to yield 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide.
科学研究应用
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied in preclinical animal models and in vitro assays. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in obese and diabetic mice. In addition, it has been demonstrated to improve exercise endurance and increase oxygen consumption in rats. These findings suggest that 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has potential therapeutic applications for metabolic disorders and cardiovascular diseases.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-12(2)16(9-11)21-13(3)17(20)18-14-5-4-6-15(19)10-14/h4-10,13,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRTTOXZHRQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)

amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)